molecular formula C5H9ClO3S B8705110 Methyl2-(2-chloroethylsulfinyl)acetat

Methyl2-(2-chloroethylsulfinyl)acetat

Cat. No.: B8705110
M. Wt: 184.64 g/mol
InChI Key: QCASOZFALSMYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloroethylsulfinyl)acetate is a sulfur-containing organic compound characterized by a sulfinyl group (S=O) attached to a 2-chloroethyl chain and an ester functional group. Sulfinyl groups are intermediate in oxidation state between thioethers (S-) and sulfonyl groups (SO₂), influencing polarity, reactivity, and biological activity. This compound’s unique structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where sulfoxides are often used as chiral auxiliaries or intermediates .

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

methyl 2-(2-chloroethylsulfinyl)acetate

InChI

InChI=1S/C5H9ClO3S/c1-9-5(7)4-10(8)3-2-6/h2-4H2,1H3

InChI Key

QCASOZFALSMYCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
Methyl 2-(2-chloroethylsulfinyl)acetate* C₅H₉ClO₃S Ester, sulfinyl, chloroethyl ~184.64 (calculated) Polar sulfinyl group, chiral center
Methyl 2-(2-chloroethylsulfanyl)acetate C₅H₉ClO₂S Ester, thioether, chloroethyl 180.69 Less polar, lipophilic
Ethyl 2-(Chlorosulfonyl)acetate C₄H₇ClO₄S Ester, sulfonyl, chloro 198.62 Highly polar, strong electron-withdrawing
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S Ester, thioether, chlorophenyl 216.68 Aromatic chlorination, planar structure
Methyl (2-Chlorophenyl)acetate C₉H₉ClO₂ Ester, chlorophenyl 184.62 No sulfur, halogenated aromatic

Note: *Calculated values for Methyl 2-(2-chloroethylsulfinyl)acetate are inferred from analogs.

Key Observations:
  • Sulfur Oxidation State :

    • Thioethers (e.g., ) exhibit lower polarity and higher lipophilicity, favoring membrane permeability in biological systems.
    • Sulfinyl groups enhance polarity and chirality, making them useful in asymmetric synthesis .
    • Sulfonyl derivatives (e.g., ) are highly polar and electron-withdrawing, often used in reactive intermediates.
  • Substituent Effects :

    • Chloroethyl chains (as in ) may confer electrophilicity, increasing reactivity in alkylation or nucleophilic substitution reactions.
    • Aromatic chlorination (e.g., ) stabilizes molecules via resonance but reduces flexibility compared to aliphatic chains.

Reactivity and Stability

  • Thioethers vs. Sulfinyl Derivatives :

    • Thioethers (e.g., ) are prone to oxidation to sulfoxides or sulfones, depending on conditions. Methyl 2-(2-chloroethylsulfinyl)acetate, as a sulfoxide, is more stable than thioethers but may oxidize further to sulfonyl derivatives .
    • Sulfinyl groups can act as directing groups in organic synthesis, facilitating regioselective reactions .
  • Chlorinated Substituents :

    • The 2-chloroethyl group in Methyl 2-(2-chloroethylsulfinyl)acetate may undergo elimination or nucleophilic substitution, similar to analogs like Ethyl 2-(Chlorosulfonyl)acetate .

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